(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a hydroxyl group attached to a phenyl ring, which contributes to its unique properties and potential applications in various scientific fields. This compound is also known for its role in biochemical processes and as a potential therapeutic agent.
The compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich. It is typically available in hydrochloride form, enhancing its solubility and stability in aqueous solutions, which is beneficial for laboratory use and research applications.
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride falls under the category of organic compounds known as amino acids. More specifically, it belongs to the subclass of phenylpropanoic acids due to the presence of a phenolic structure. Its systematic name reflects its stereochemistry, indicating that it is the S-enantiomer of the compound.
The synthesis of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride can be achieved through several methods, primarily involving the modification of existing amino acids or phenolic compounds. One common approach includes:
The synthesis may involve:
The molecular formula of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is . The structure features:
C(C(C1=CC=CC(=C1)O)N)C(=O)O
JVLKWZAWYDOHCD-GPKNORDASA-N
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, particularly the amino and hydroxyl groups, which can engage in nucleophilic attacks or hydrogen bonding interactions in various reactions.
The mechanism of action of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride primarily relates to its role as a neurotransmitter precursor. It can influence neurotransmitter synthesis and signaling pathways in biological systems:
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride has several scientific uses, including:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2